molecular formula C17H16INO3 B3583405 (E)-3-(3,4-dimethoxyphenyl)-N-(4-iodophenyl)prop-2-enamide

(E)-3-(3,4-dimethoxyphenyl)-N-(4-iodophenyl)prop-2-enamide

Cat. No.: B3583405
M. Wt: 409.22 g/mol
InChI Key: RSHZVENTRVIZIC-ONNFQVAWSA-N
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Description

(E)-3-(3,4-dimethoxyphenyl)-N-(4-iodophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group. This compound features a 3,4-dimethoxyphenyl group and a 4-iodophenyl group, making it a molecule of interest in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3,4-dimethoxyphenyl)-N-(4-iodophenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 4-iodoaniline.

    Formation of the Enamine: The aldehyde group of 3,4-dimethoxybenzaldehyde reacts with the amine group of 4-iodoaniline under acidic or basic conditions to form the enamine intermediate.

    Amidation: The enamine intermediate undergoes amidation with an appropriate acylating agent, such as acetic anhydride, to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3,4-dimethoxyphenyl)-N-(4-iodophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The double bond in the enamide can be reduced to form the corresponding amide.

    Substitution: The iodine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding amide.

    Substitution: Formation of substituted derivatives with azide or thiol groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-N-(4-iodophenyl)prop-2-enamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(3,4-dimethoxyphenyl)-N-phenylprop-2-enamide: Lacks the iodine atom, which may affect its reactivity and biological activity.

    (E)-3-(3,4-dimethoxyphenyl)-N-(4-bromophenyl)prop-2-enamide: Contains a bromine atom instead of iodine, which may influence its chemical properties.

Uniqueness

The presence of the iodine atom in (E)-3-(3,4-dimethoxyphenyl)-N-(4-iodophenyl)prop-2-enamide makes it unique, as iodine can participate in specific chemical reactions and may impart distinct biological activities compared to its analogs.

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-(4-iodophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16INO3/c1-21-15-9-3-12(11-16(15)22-2)4-10-17(20)19-14-7-5-13(18)6-8-14/h3-11H,1-2H3,(H,19,20)/b10-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHZVENTRVIZIC-ONNFQVAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)I)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)I)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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